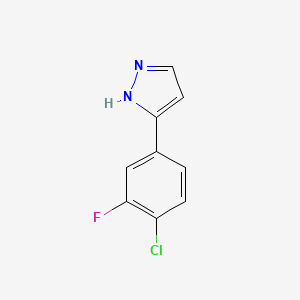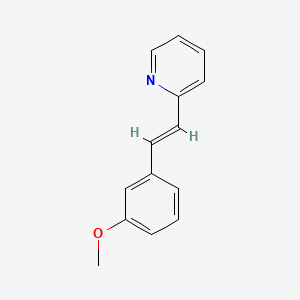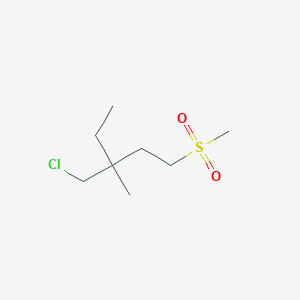
3-(Chloromethyl)-3-methyl-1-(methylsulfonyl)pentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Chloromethyl)-3-methyl-1-(methylsulfonyl)pentane is an organic compound with the molecular formula C8H17ClO2S. This compound is characterized by the presence of a chloromethyl group, a methyl group, and a methylsulfonyl group attached to a pentane backbone. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-3-methyl-1-(methylsulfonyl)pentane typically involves the chloromethylation of 3-methyl-1-(methylsulfonyl)pentane. This can be achieved using chloromethyl methyl ether (CMME) in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-3-methyl-1-(methylsulfonyl)pentane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction Reactions: The compound can be reduced to form corresponding hydrocarbons.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution Reactions: Formation of substituted derivatives such as azides, thiols, and ethers.
Oxidation Reactions: Formation of sulfone derivatives.
Reduction Reactions: Formation of hydrocarbons.
Scientific Research Applications
3-(Chloromethyl)-3-methyl-1-(methylsulfonyl)pentane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-3-methyl-1-(methylsulfonyl)pentane involves the reactivity of its functional groups. The chloromethyl group is highly reactive towards nucleophiles, making it useful in substitution reactions. The methylsulfonyl group can undergo oxidation and reduction, allowing for the formation of various derivatives. These reactions are facilitated by the molecular structure and electronic properties of the compound.
Comparison with Similar Compounds
Similar Compounds
3-(Chloromethyl)pentane: Lacks the methylsulfonyl group, making it less versatile in oxidation and reduction reactions.
3-Methyl-1-(methylsulfonyl)pentane: Lacks the chloromethyl group, reducing its reactivity towards nucleophiles.
3-Chloro-3-methylpentane: Lacks the methylsulfonyl group, limiting its applications in oxidation reactions.
Uniqueness
3-(Chloromethyl)-3-methyl-1-(methylsulfonyl)pentane is unique due to the presence of both chloromethyl and methylsulfonyl groups, which provide a wide range of reactivity and versatility in chemical reactions. This makes it a valuable compound in various fields of scientific research and industrial applications.
Properties
Molecular Formula |
C8H17ClO2S |
|---|---|
Molecular Weight |
212.74 g/mol |
IUPAC Name |
3-(chloromethyl)-3-methyl-1-methylsulfonylpentane |
InChI |
InChI=1S/C8H17ClO2S/c1-4-8(2,7-9)5-6-12(3,10)11/h4-7H2,1-3H3 |
InChI Key |
TZXKGFPGPHEALK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CCS(=O)(=O)C)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


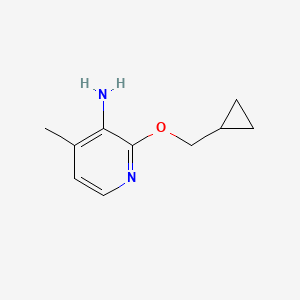


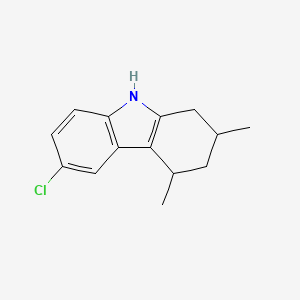
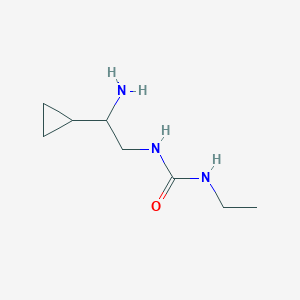
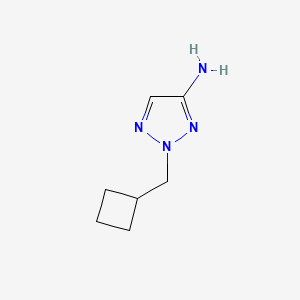
![2'-Methyl-1h,2'h-[3,3'-bi(1,2,4-triazol)]-5-amine](/img/structure/B15327314.png)
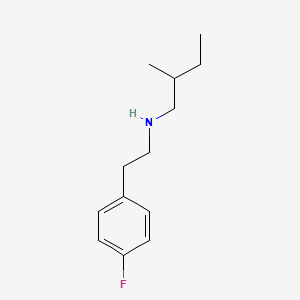
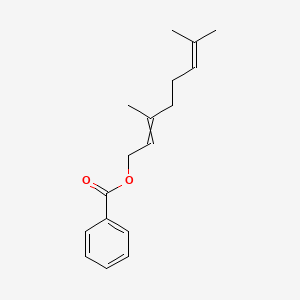
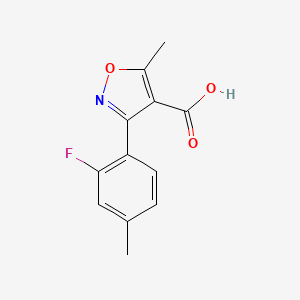
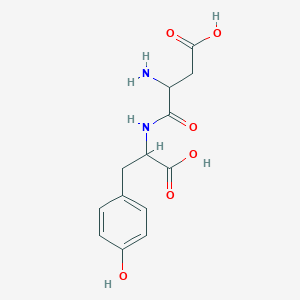
![tert-butylN-[(1S,5S)-5-hydroxycyclohex-3-en-1-yl]carbamate](/img/structure/B15327349.png)
